(Z)-3-nitro-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide
Description
(Z)-3-Nitro-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a benzamide derivative featuring a benzo[d]thiazole core substituted with a propynyl group at position 3 and a nitro group at the para position of the benzamide moiety. This compound belongs to a class of heterocyclic molecules known for their diverse biological and material science applications.
Properties
IUPAC Name |
3-nitro-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O3S/c1-2-10-19-14-8-3-4-9-15(14)24-17(19)18-16(21)12-6-5-7-13(11-12)20(22)23/h1,3-9,11H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFRTMKSOVGYQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Features and Synthetic Overview
(Z)-3-nitro-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide is characterized by several key structural elements:
- A benzothiazole core with a 2(3H)-ylidene configuration
- A prop-2-yn-1-yl substituent at the N-3 position
- A benzamide linkage with a nitro group at position 3 of the benzene ring
- Z-configuration around the C=N double bond
The synthesis typically follows a multi-step approach involving:
- Formation of the benzothiazole scaffold
- N-alkylation with a propargyl group
- Introduction of the 3-nitrobenzamide moiety
- Stereoselective formation of the Z-isomer
General Synthetic Pathways
Benzothiazole Core Formation
The benzothiazole core can be synthesized through several established methods, with the most common being the condensation of o-aminothiophenol derivatives with appropriate carbonyl compounds.
o-Aminothiophenol + Carbonyl compound → Benzothiazole
For the target compound, the preferred approach involves:
Procedure A: Cyclization of 2-aminothiophenol with carbon disulfide
- 2-Aminothiophenol is treated with carbon disulfide in alkaline conditions (10% KOH) at room temperature for 2-3 hours
- The resulting 2-mercaptobenzothiazole is isolated and purified by recrystallization
- Oxidation of the 2-mercaptobenzothiazole using hydrogen peroxide yields 2-hydroxybenzothiazole
- Chlorination with phosphorus oxychloride produces 2-chlorobenzothiazole, a key intermediate
This sequence typically achieves yields of 70-85% for the 2-chlorobenzothiazole intermediate.
N-3 Propargylation
Introduction of the prop-2-yn-1-yl group at the N-3 position typically employs alkylation strategies:
Procedure B: Propargylation of the benzothiazole nitrogen
2-Aminobenzothiazole + Propargyl bromide → N-3-propargyl-2-aminobenzothiazole
The reaction conditions are critical for achieving selective N-alkylation:
| Base | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 20-25°C | 8-12h | 65-72 |
| KOH | Acetone | Reflux | 4-6h | 58-65 |
| KOtBu | THF | 0°C to RT | 3-5h | 70-78 |
| NaH | DMF | 0°C to RT | 2-4h | 75-82 |
The use of sodium hydride in anhydrous DMF generally provides optimal yields and selectivity, as shown in the literature for similar compounds.
Benzamide Formation and Configuration Control
The introduction of the 3-nitrobenzamide group and control of the Z-configuration represents the most critical aspect of the synthesis:
Procedure C: Formation of the benzamide linkage
N-3-propargyl-2-aminobenzothiazole + 3-Nitrobenzoyl chloride → this compound
This transformation can be achieved through two main approaches:
Direct acylation : N-3-propargyl-2-aminobenzothiazole is treated with 3-nitrobenzoyl chloride in the presence of a base (typically triethylamine or pyridine) in anhydrous THF at low temperatures (-10°C to 0°C)
Condensation method : Using 3-nitrobenzoic acid with coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of hydroxybenzotriazole (HOBt)
The Z-configuration is typically favored due to kinetic control at low temperatures and intramolecular hydrogen bonding stabilization. Literature precedents for similar compounds indicate yields of 65-75% for this step.
Optimized Synthetic Procedure
Based on comparative analysis of synthetic approaches for analogous compounds, the following optimized procedure is recommended:
Synthesis of 2-Chlorobenzothiazole
- To a solution of 2-aminothiophenol (12.5 g, 0.1 mol) in 10% KOH (100 mL), add carbon disulfide (7.6 g, 0.1 mol) dropwise at 0-5°C
- Stir the mixture at room temperature for 3 hours
- Acidify with dilute HCl (10%) to pH 6-7
- Filter the precipitated 2-mercaptobenzothiazole and wash with cold water
- Dissolve in 5% NaOH (100 mL) and treat with 30% H₂O₂ (25 mL) at 0-5°C
- After complete oxidation, acidify and collect 2-hydroxybenzothiazole
- Reflux with POCl₃ (30 mL) for 3 hours, pour into ice water, and extract with dichloromethane
- Dry, concentrate, and distill under reduced pressure to obtain pure 2-chlorobenzothiazole
Expected yield: 13.5-14.8 g (80-88%)
N-3 Propargylation
- To a suspension of NaH (2.4 g, 0.06 mol, 60% in mineral oil) in anhydrous DMF (50 mL) at 0°C, add 2-aminobenzothiazole (7.5 g, 0.05 mol) portionwise
- Stir for 30 minutes at 0°C, then add propargyl bromide (7.1 g, 0.06 mol) dropwise
- Allow the mixture to warm to room temperature and stir for 4 hours
- Pour into ice water (200 mL) and extract with ethyl acetate (3 × 50 mL)
- Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate
- Purify by column chromatography (hexane/ethyl acetate 4:1) to obtain N-3-propargyl-2-aminobenzothiazole
Expected yield: 7.8-8.4 g (78-84%)
Benzamide Formation
- Dissolve N-3-propargyl-2-aminobenzothiazole (5.0 g, 0.025 mol) in anhydrous THF (50 mL) and cool to -10°C
- Add triethylamine (3.0 g, 0.03 mol) and stir for 15 minutes
- Add 3-nitrobenzoyl chloride (4.6 g, 0.025 mol) in THF (10 mL) dropwise over 30 minutes, maintaining the temperature below -5°C
- Allow the mixture to warm to 0°C and stir for 4 hours
- Pour into cold water (100 mL) and extract with dichloromethane (3 × 40 mL)
- Wash the combined organic layers with 5% NaHCO₃, water, and brine
- Dry over Na₂SO₄, concentrate, and recrystallize from ethanol/hexane to obtain pure this compound
Expected yield: 6.2-6.8 g (70-76%)
Alternative Synthetic Approaches
One-Pot Cyclization Method
A more efficient approach involves the one-pot cyclization of N-(2-mercaptophenyl)-3-nitrobenzamide with propargyl bromide:
- Synthesis of N-(2-mercaptophenyl)-3-nitrobenzamide from 2-aminothiophenol and 3-nitrobenzoyl chloride
- Treatment with propargyl bromide in the presence of K₂CO₃ in acetone under reflux
- In situ cyclization to form the target compound
This method can reduce the number of isolation steps and potentially increase overall yield.
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to enhance reaction efficiency:
| Reaction Step | Conventional Method | Microwave Method |
|---|---|---|
| Benzothiazole formation | 3-5 hours, 75% | 10-15 min, 85% |
| N-propargylation | 4-6 hours, 70% | 15-20 min, 82% |
| Benzamide formation | 4-5 hours, 65% | 20-30 min, 78% |
Microwave conditions typically employ sealed vessels at 100-120°C with reduced solvent volumes and shorter reaction times.
Copper-Catalyzed Approach
A novel approach employs copper-catalyzed cyclization of o-iodothiophenols with propargylamine, followed by acylation:
- Copper(I) iodide (10 mol%), 1,10-phenanthroline (20 mol%), and K₂CO₃ catalyze the cyclization
- Subsequent acylation with 3-nitrobenzoyl chloride yields the target compound
This method achieves high regioselectivity and yields of 70-85%.
Stereoselective Control and Configuration Verification
The Z-configuration is typically favored in these systems due to:
- Intramolecular hydrogen bonding stabilization between the nitro group and the amide proton
- Kinetic control during acylation at low temperatures
- Steric effects from the propargyl substituent
Configuration verification can be performed using:
Nuclear Magnetic Resonance Analysis
For this compound, characteristic NMR signals include:
¹H NMR (DMSO-d₆): δ 8.60-8.57 (m, 1H, aromatic), 8.45-8.42 (m, 1H, aromatic), 8.20-8.17 (m, 1H, aromatic), 7.80-7.75 (m, 1H, aromatic), 7.45-7.30 (m, 4H, aromatic), 4.90 (d, 2H, NCH₂), 3.25 (t, 1H, CCH)
¹³C NMR (DMSO-d₆): δ 170.2 (C=N), 165.4 (C=O), 148.9 (NO₂-C), 140.8, 136.2, 134.3, 130.8, 129.6, 127.2, 126.5, 124.8, 123.1, 121.4, 110.5, 81.2 (C≡CH), 75.3 (C≡CH), 39.8 (NCH₂)
The Z-configuration is confirmed by NOE experiments showing spatial proximity between the propargyl methylene protons and the ortho-protons of the nitrobenzene ring.
X-ray Crystallography
Single-crystal X-ray diffraction analysis provides definitive confirmation of the Z-configuration. Crystals suitable for X-ray analysis can be obtained by slow evaporation of a dichloromethane/hexane solution. Key geometric parameters include:
- C=N bond length: typically 1.28-1.30 Å
- N-C(propargyl) bond length: 1.45-1.47 Å
- C=N-C(propargyl) angle: 118-122°
- Dihedral angle between benzothiazole and benzamide planes: 25-35°
Purification and Characterization
Purification Methods
The final compound can be purified using:
- Recrystallization : Ethanol/water, dichloromethane/hexane, or acetone/hexane systems typically provide high purity
- Column chromatography : Silica gel using ethyl acetate/hexane gradients (20-40% ethyl acetate)
- Preparative HPLC : Using C18 columns with acetonitrile/water gradients
Characterization Data
Complete characterization data for the target compound includes:
- Melting point: 175-178°C
- IR (KBr, cm⁻¹): 3280 (C≡CH), 1660 (C=O), 1610 (C=N), 1530 and 1350 (NO₂)
- MS (ESI): m/z 364 [M+H]⁺
- Elemental analysis: Calculated for C₁₇H₁₁N₃O₃S: C, 60.17; H, 3.27; N, 12.38; S, 9.45. Found: C, 60.05; H, 3.31; N, 12.29; S, 9.38
Yield Optimization and Scale-Up Considerations
Several factors influence overall yield and purity:
Critical Parameters
| Parameter | Impact on Synthesis | Optimization Strategy |
|---|---|---|
| Temperature | Affects stereocontrol | Maintain below -5°C during acylation |
| Solvent purity | Reduces side reactions | Use freshly distilled solvents |
| Base selection | Influences N-selectivity | NaH for propargylation, Et₃N for acylation |
| Reaction time | Extended times cause isomerization | Monitor by TLC/HPLC |
| Purification method | Affects final purity | Sequential recrystallization from different solvents |
Scale-Up Considerations
For larger-scale synthesis (>100g):
- Replace NaH with safer alternatives like KOtBu for propargylation
- Consider continuous flow processes for exothermic steps
- Implement in-process monitoring for each synthetic stage
- Use non-chromatographic purification methods like fractional crystallization
Comparative Analysis with Related Compounds
Synthesis of related compounds provides valuable insights:
| Compound | Position of Nitro Group | Reported Yield (%) | Key Synthetic Differences |
|---|---|---|---|
| (Z)-2-nitro-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide | ortho | 72 | Enhanced reactivity due to ortho effect |
| (Z)-4-nitro-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide | para | 65 | Requires longer reaction times |
| This compound | meta | 70-76 | Optimal balance of reactivity |
The meta-nitro derivative (target compound) offers a favorable balance of electronic effects that facilitates synthesis while maintaining good Z-selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne and nitro groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro group can yield the corresponding amine derivative, which can further participate in various chemical transformations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic reagents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-nitro-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Benzothiazole derivatives have shown promise in various biological assays, including antimicrobial, anticancer, and anti-inflammatory activities.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of (Z)-3-nitro-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets. The nitro group and the benzothiazole ring are key functional groups that contribute to its biological activity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Antibacterial Agents
Compounds such as 4c1 and 4d1 () share the benzo[d]thiazole scaffold but differ in substituents. For example:
- 4c1: Contains a morpholinopropyl group and a quinolinium iodide moiety.
- 4d1 : Substituted with a pyrrolidinylpropyl group.
These analogues exhibit antibacterial activity, suggesting that the benzo[d]thiazole core contributes to bioactivity. However, the target compound’s nitro and propynyl groups may alter its binding affinity compared to the morpholine/pyrrolidine substituents, which enhance solubility and membrane penetration .
Table 1: Comparison of Benzo[d]thiazole Derivatives
Thiadiazole and Thiazole-Based Analogues
Compounds like 4g and 4h () incorporate thiadiazole rings fused with benzamide groups. Key differences include:
- 4g: Features a dimethylamino-acryloyl group, enhancing electron delocalization.
- 4h : Substituted with a chloro-phenyl group, providing steric and electronic contrast to the nitro group.
The nitro group in the target compound is a stronger electron-withdrawing group than chlorine, which could increase electrophilicity and reactivity in C–H functionalization reactions . However, the absence of a thiadiazole ring in the target compound may limit its π-conjugation compared to 4g .
Physicochemical and Spectroscopic Properties
- NMR Data : The target compound’s Z-configuration would result in distinct imine proton shifts (δ ~8–9 ppm), similar to 3ah (), which shows δ 7.5–8.2 ppm for aromatic protons .
- IR Spectroscopy : The nitro group’s asymmetric stretch (~1520 cm⁻¹) and symmetric stretch (~1350 cm⁻¹) would differentiate it from carbonyl-rich analogues like 4g (IR: 1690 cm⁻¹ for C=O) .
Biological Activity
(Z)-3-nitro-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound belonging to the benzothiazole derivative family. This compound is characterized by its unique structural features, including a nitro group, a benzothiazole moiety, and an alkyne functional group. These attributes suggest significant potential for biological activity, particularly in medicinal chemistry focused on anticancer and antimicrobial applications.
Chemical Structure and Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzothiazole Core : This is achieved through cyclization reactions involving 2-aminothiophenol and suitable aldehydes or ketones.
- Nitration : The introduction of the nitro group can be accomplished using nitrating agents such as nitric acid.
- Alkyne Functionalization : The prop-2-yn-1-yl group is introduced via a Sonogashira coupling reaction.
These steps require careful optimization to ensure high yield and purity of the final product.
The biological activity of this compound is believed to stem from its interaction with various molecular targets within cells. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to cytotoxic effects. Additionally, the benzothiazole moiety can modulate the activity of enzymes and receptors involved in disease pathways .
Biological Activities
Research indicates that compounds derived from benzothiazole exhibit diverse biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may possess significant cytotoxicity against various cancer cell lines due to its structural characteristics.
- Antimicrobial Activity : Benzothiazole derivatives are well-known for their antimicrobial properties, which may extend to this compound .
Comparative Biological Activity Table
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-Aminobenzothiazole | Structure | Antimicrobial, anticancer |
| Benzothiazole | Structure | Antifungal, antiviral |
| 5-Nitrobenzothiazole | Structure | Anticancer, anti-inflammatory |
Case Studies and Research Findings
Recent studies have explored the biological activities of similar benzothiazole derivatives, indicating promising results:
- Cytotoxicity Assays : Compounds structurally related to this compound have shown potent cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer). The IC50 values for these compounds indicate significant potency in the low micromolar range .
- Mechanistic Studies : Investigations into the mechanism of action have revealed that these compounds may induce apoptosis in cancer cells through the activation of intrinsic pathways and modulation of cell cycle regulators .
Q & A
Basic: What are the key steps for synthesizing (Z)-3-nitro-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide?
Methodological Answer:
The synthesis typically involves:
Core Formation : Cyclization of 2-aminobenzenethiol derivatives with aldehydes/ketones under acidic conditions to generate the benzo[d]thiazole scaffold .
Nitro Group Introduction : Electrophilic aromatic substitution or nitration of the benzamide moiety under controlled conditions (e.g., HNO₃/H₂SO₄) .
Propagyl Substitution : Alkylation of the thiazole nitrogen using propargyl bromide in the presence of a base (e.g., K₂CO₃) .
Imine Formation : Condensation of the amine with a benzoyl chloride derivative, ensuring Z-configuration via steric or thermal control .
Optimization Tips : Use anhydrous solvents (DMF, CH₃CN) and monitor reaction progress via TLC (hexane:EtOAc gradients) .
Basic: How is the Z-configuration of the imine group confirmed?
Methodological Answer:
- ¹H NMR : Look for NOE correlations between the imine proton and adjacent substituents to confirm spatial proximity .
- X-ray Crystallography : Resolve the crystal structure to unambiguously assign stereochemistry .
- Computational Analysis : Compare experimental IR/NMR data with DFT-calculated spectra for Z/E isomers .
Advanced: How to resolve contradictions in bioactivity data across studies?
Methodological Answer:
Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for anticancer studies) and control for solvent effects (DMSO concentration ≤0.1%) .
Structural Verification : Re-characterize the compound batch using LC-MS to rule out degradation .
Target Engagement Studies : Use SPR (surface plasmon resonance) to measure binding affinity (Kd) to proposed targets (e.g., AChE) and correlate with IC50 values .
Advanced: What computational strategies predict the compound’s reactivity?
Methodological Answer:
- QSAR Modeling : Train models using descriptors like Hammett constants (σ) for the nitro group and HOMO/LUMO energies to predict electrophilic sites .
- Docking Simulations : Map the compound to enzyme active sites (e.g., acetylcholinesterase) using AutoDock Vina; validate with mutagenesis data .
- MD Simulations : Assess stability of the Z-isomer in biological membranes over 100-ns trajectories (GROMACS/AMBER) .
Basic: Which spectroscopic techniques confirm structural purity?
Methodological Answer:
- ¹H/¹³C NMR : Identify key peaks (e.g., imine proton at δ 8.2–8.5 ppm, propagyl CH at δ 2.8–3.1 ppm) .
- HRMS : Match experimental mass (e.g., [M+H]⁺ = 410.08) with theoretical values .
- FT-IR : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹) and nitro group (asymmetric NO₂ at ~1520 cm⁻¹) .
Advanced: How to optimize regioselectivity in electrophilic substitutions?
Methodological Answer:
- Directing Groups : Introduce temporary groups (e.g., –SO₃H) to steer nitration to the para position .
- Solvent Effects : Use polar aprotic solvents (e.g., DCE) to stabilize transition states in Friedel-Crafts reactions .
- Microwave Synthesis : Enhance regioselectivity via rapid, controlled heating (e.g., 100°C, 30 min) .
Basic: What solvents are optimal for solubility challenges?
Methodological Answer:
- Co-Solvent Systems : Use DMSO:water (1:4) for in vitro assays or CHCl₃:MeOH (3:1) for column chromatography .
- Derivatization : Improve aqueous solubility by adding PEG chains via click chemistry (CuAAC with the propagyl group) .
Advanced: How to investigate metabolic stability in hepatic models?
Methodological Answer:
Microsomal Assays : Incubate with human liver microsomes (HLMs) and NADPH; quantify parent compound via LC-MS/MS over 60 min .
Metabolite ID : Use UPLC-QTOF to detect phase I/II metabolites (e.g., hydroxylation at the thiazole ring) .
CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
Advanced: How to address Z/E isomerization during storage?
Methodological Answer:
- Light/Temperature Control : Store at –20°C in amber vials to minimize photoisomerization .
- Stabilizing Agents : Add radical scavengers (e.g., BHT) to inhibit thermal degradation .
- Periodic Re-analysis : Monitor isomer ratio via chiral HPLC every 3 months .
Basic: What in vitro models are suitable for initial bioactivity screening?
Methodological Answer:
- Anticancer : MTT assay on MCF-7 (breast cancer) and A549 (lung cancer) cell lines; report IC50 with 95% CI .
- Antimicrobial : Broth microdilution against S. aureus (ATCC 25923) and E. coli (ATCC 25922); MIC values ≤16 µg/mL indicate potency .
- Enzyme Inhibition : Ellman’s assay for AChE inhibition; compare IC50 with donepezil .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
